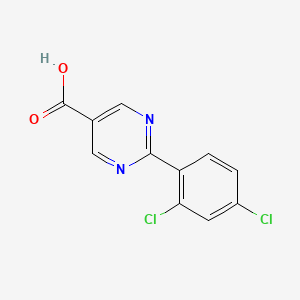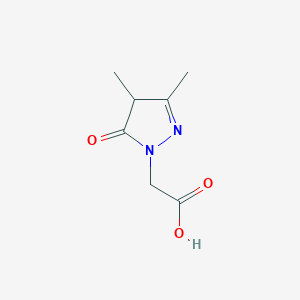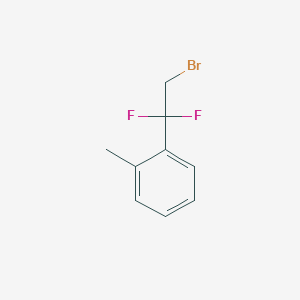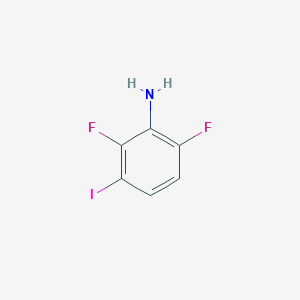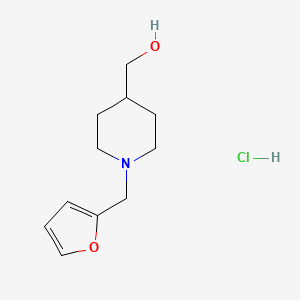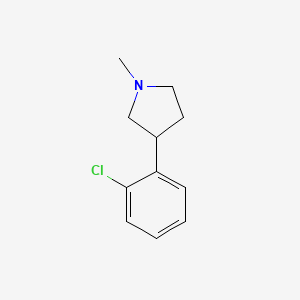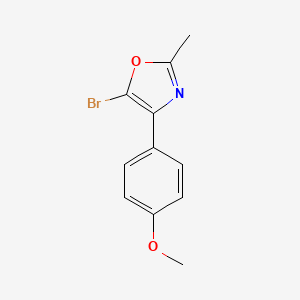
5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole: is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 5-position, a methoxyphenyl group at the 4-position, and a methyl group at the 2-position of the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Here is a general synthetic route:
Starting Materials: The synthesis begins with the preparation of 4-(4-methoxyphenyl)-2-methyl-1,3-oxazole-5-carboxylic acid.
Bromination: The carboxylic acid is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyclization: The brominated intermediate undergoes cyclization under acidic or basic conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or partially reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-substituted oxazole derivatives.
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of dehalogenated or partially reduced oxazole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the methoxyphenyl group can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)-2-methyloxazole: Lacks the bromine atom at the 5-position.
5-Bromo-2-methyloxazole: Lacks the methoxyphenyl group at the 4-position.
5-Bromo-4-phenyl-2-methyloxazole: Lacks the methoxy group on the phenyl ring.
Uniqueness
5-Bromo-4-(4-methoxyphenyl)-2-methyloxazole is unique due to the combination of the bromine atom, methoxyphenyl group, and methyl group on the oxazole ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H10BrNO2 |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
5-bromo-4-(4-methoxyphenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H10BrNO2/c1-7-13-10(11(12)15-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3 |
Clave InChI |
KMPZXFINXIGDKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)Br)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)
![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)
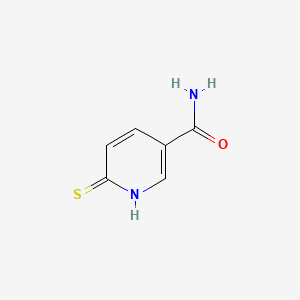
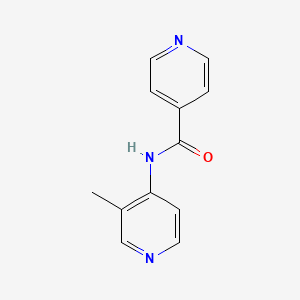
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)

![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
